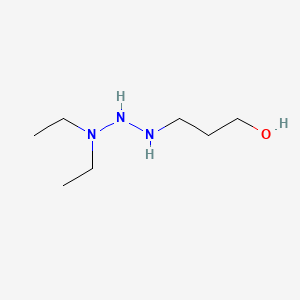
3-(2-Diethylaminohydrazinyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Diethylaminohydrazinyl)propan-1-ol is a chemical compound with the molecular formula C7H19N3O. It is a primary alcohol and a derivative of hydrazine, characterized by the presence of a diethylamino group and a hydrazinyl group attached to a propanol backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Diethylaminohydrazinyl)propan-1-ol typically involves the reaction of diethylamine with hydrazine, followed by the addition of propanol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Diethylaminohydrazinyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) can be used for reduction reactions.
Substitution: Various halogenated compounds can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Propanal and propanoic acid are major products formed from the oxidation of the primary alcohol group.
Reduction: Different hydrazine derivatives can be formed depending on the specific conditions and reagents used.
Substitution: Substituted hydrazine and amino derivatives are common products.
Aplicaciones Científicas De Investigación
3-(2-Diethylaminohydrazinyl)propan-1-ol has several applications in scientific research:
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Diethylaminohydrazinyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino and hydrazinyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
Propan-1-ol: A primary alcohol with a simpler structure.
Hydrazine derivatives: Compounds with similar hydrazinyl groups.
Uniqueness
3-(2-Diethylaminohydrazinyl)propan-1-ol is unique due to the presence of both diethylamino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
1331-27-7 |
|---|---|
Fórmula molecular |
C7H19N3O |
Peso molecular |
161.25 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)hydrazinyl]propan-1-ol |
InChI |
InChI=1S/C7H19N3O/c1-3-10(4-2)9-8-6-5-7-11/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
KGKKBNYECPRBFY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)NNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
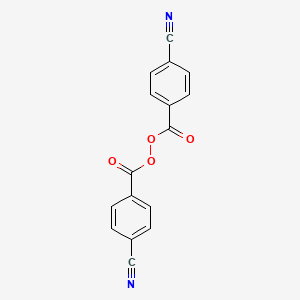

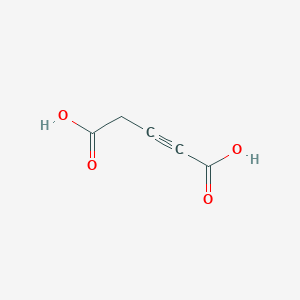
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)

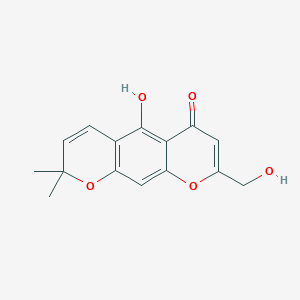
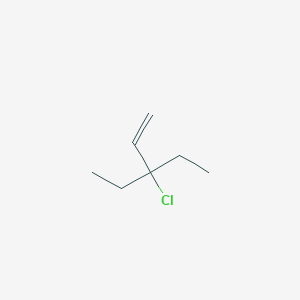

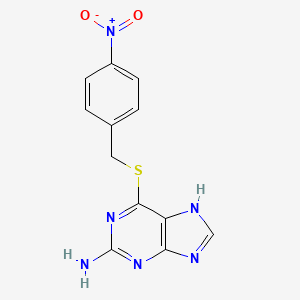

![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

